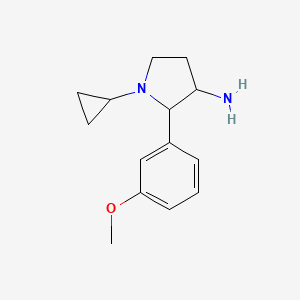
3-(1,1-二氧代-1,2-噻唑烷-3-基)乙酸
描述
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid: is a heterocyclic compound featuring a five-membered thiazolidine ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is known for its diverse biological activities and is used in various scientific research applications due to its unique chemical structure and properties .
科学研究应用
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用机制
Target of Action
It is suggested that the compound may be useful for the preparation of novel thiazolidinedione-hydroxamates as zmp1 inhibitors .
Biochemical Pathways
Given its potential role in the synthesis of thiazolidinedione-hydroxamates, it may influence pathways related to the function of zmp1 .
Result of Action
Given its potential role in the synthesis of thiazolidinedione-hydroxamates, it may have effects related to the inhibition of Zmp1 .
生化分析
Biochemical Properties
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial for modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function and stability .
Cellular Effects
The effects of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as p53 and NF-κB, 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid can induce apoptosis in cancer cells while promoting cell survival in normal cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of action of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid involves several key processes. At the molecular level, this compound binds to specific biomolecules, including enzymes and transcription factors, through covalent and non-covalent interactions. For instance, 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid can inhibit the activity of certain enzymes by forming covalent adducts with their active sites, leading to enzyme inactivation. Additionally, this compound can activate transcription factors by promoting their binding to DNA, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid can vary over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over extended periods. Its long-term effects on cellular function can be influenced by factors such as concentration and exposure duration. In vitro studies have shown that prolonged exposure to 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid can lead to sustained changes in cellular metabolism and gene expression, highlighting the importance of considering temporal effects in experimental designs .
Dosage Effects in Animal Models
The effects of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid in animal models are dose-dependent. At low doses, this compound has been shown to exert protective effects against oxidative stress and inflammation. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. These threshold effects underscore the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .
Metabolic Pathways
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. This compound interacts with enzymes such as glutathione S-transferase and cytochrome P450, which play critical roles in the metabolism and detoxification of reactive oxygen species and xenobiotics. By modulating the activity of these enzymes, 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid can influence metabolic flux and the levels of key metabolites .
Transport and Distribution
The transport and distribution of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters, where it accumulates in specific cellular compartments. Additionally, binding proteins such as albumin can facilitate the systemic distribution of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid, influencing its bioavailability and pharmacokinetics .
Subcellular Localization
The subcellular localization of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytosolic enzymes and proteins. It can also translocate to the nucleus, where it modulates the activity of nuclear transcription factors and influences gene expression. The subcellular distribution of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid is regulated by targeting signals and post-translational modifications that direct it to specific compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid typically involves the reaction of thiosemicarbazide with chloroacetic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. Techniques such as multicomponent reactions, click chemistry, and green chemistry approaches are employed to improve selectivity, product yield, and pharmacokinetic activity .
化学反应分析
Types of Reactions: 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidine compounds.
相似化合物的比较
Thiazolidinediones: Known for their antidiabetic properties.
Thiazolidinones: Exhibiting antimicrobial and anticancer activities.
Thiazoles: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid is unique due to its specific thiazolidine ring structure, which imparts distinct biological activities and chemical reactivity. Its versatility in undergoing various chemical reactions and its wide range of applications in scientific research make it a valuable compound .
属性
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)3-4-1-2-11(9,10)6-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCBKASDJUAYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(5-chloro-1H-indol-1-yl)ethyl]oxan-4-amine](/img/structure/B1529433.png)
![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)

![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)



![tert-butyl N-[1-(4-chlorophenyl)propan-2-yl]carbamate](/img/structure/B1529441.png)


![1-[(Tert-butoxy)carbonyl]-3-(2-methoxyethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1529447.png)

